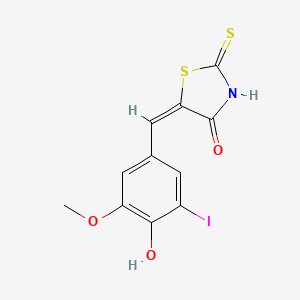![molecular formula C18H23F3N2O3 B6045880 N-(3-methoxypropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6045880.png)
N-(3-methoxypropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxypropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is commonly referred to as "Compound X" in the literature, and it belongs to the class of piperidinecarboxamide derivatives.
Mecanismo De Acción
The mechanism of action of N-(3-methoxypropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide involves the inhibition of specific enzymes, which are involved in various disease processes. For example, this compound has been shown to inhibit the activity of proteases, such as cathepsin B and L, which are involved in the progression of cancer and other diseases. In addition, this compound has been shown to inhibit the activity of kinases, such as JNK and p38, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide has been shown to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of specific enzymes, which play crucial roles in many disease processes. In addition, this compound has been shown to exhibit anti-inflammatory and analgesic effects, which may be beneficial for the treatment of various inflammatory and pain-related conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxypropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its potent inhibitory activity against specific enzymes, which makes it a valuable tool for studying the role of these enzymes in disease processes. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of N-(3-methoxypropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide. One of the potential future directions is the development of more efficient and scalable synthesis methods for this compound. Another potential future direction is the exploration of the therapeutic potential of this compound in various disease models. Furthermore, the elucidation of the precise mechanism of action of this compound may provide valuable insights into the design of more potent and selective enzyme inhibitors.
Métodos De Síntesis
The synthesis of N-(3-methoxypropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide involves the reaction of 3-(trifluoromethyl)benzylamine with 3-methoxypropyl isocyanate to form the corresponding carbamate intermediate. This intermediate is then reacted with piperidine-3-carboxylic acid to yield the final product. The synthesis of this compound has been extensively studied, and various modifications have been proposed to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
N-(3-methoxypropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide has been studied for its potential applications in drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including proteases and kinases, which play crucial roles in many disease processes. In addition, this compound has been studied for its potential anti-inflammatory and analgesic effects.
Propiedades
IUPAC Name |
N-(3-methoxypropyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O3/c1-26-9-3-8-22-17(25)14-6-7-16(24)23(12-14)11-13-4-2-5-15(10-13)18(19,20)21/h2,4-5,10,14H,3,6-9,11-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDBERMPXFLYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1CCC(=O)N(C1)CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methylthio)-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B6045802.png)

![1-(3-furylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6045820.png)
![5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidine-2,4-dione 2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazone]](/img/structure/B6045830.png)
![N,N-diethyl-7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6045833.png)
![2-cyano-N-(4-fluorophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6045834.png)

![N'-ethyl-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6045845.png)
![methyl 1-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B6045850.png)
![2-{1-(4-ethoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6045856.png)
![3-methyl-4-[4-(methylthio)phenyl]-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6045859.png)
![4-hydroxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6045863.png)
![1-(2,3-difluorobenzyl)-4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]piperidine](/img/structure/B6045869.png)
![1,3-dimethyl-5-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6045878.png)